Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving furan derivatives and amino compounds. The phosphonate group is introduced via phosphorylation reactions using appropriate phosphonating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and oxazole rings contribute to its binding affinity and specificity, while the phosphonate group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl]phosphonate: Similar structure but with different substituents.
Furan-2-yl derivatives: Compounds with furan rings and various functional groups.
Oxazole derivatives: Compounds containing oxazole rings with different substituents.
Uniqueness
Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the combination of its furan, oxazole, and phosphonate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.
Properties
Molecular Formula |
C14H15N2O6P |
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Molecular Weight |
338.25 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C14H15N2O6P/c1-18-23(17,19-2)14-13(15-9-10-5-3-7-20-10)22-12(16-14)11-6-4-8-21-11/h3-8,15H,9H2,1-2H3 |
InChI Key |
YJVJZXNECXKPIZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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